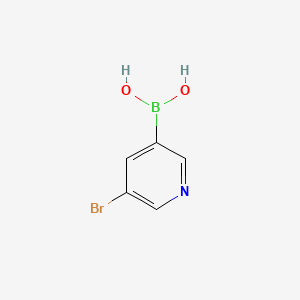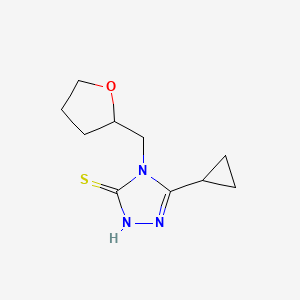
1,2,5-Thiadiazole-3,4-dicarbonitrile
Vue d'ensemble
Description
1,2,5-Thiadiazole-3,4-dicarbonitrile is a useful research compound. Its molecular formula is C4N4S and its molecular weight is 136.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antimicrobiens
Des dérivés de 1,2,5-thiadiazole ont été synthétisés et évalués pour leur potentiel en tant qu'agents antimicrobiens puissants. Ces composés ont montré une efficacité contre une gamme de souches microbiennes, y compris les bactéries et les champignons . La structure du thiadiazole permet la création de divers dérivés, qui peuvent être adaptés à des activités antimicrobiennes spécifiques.
Thérapeutiques anticancéreuses
Les dérivés de thiadiazole sont explorés pour leurs propriétés anticancéreuses. En raison de leur capacité à traverser les membranes cellulaires et à interagir avec des cibles biologiques, ces composés ont montré une efficacité in vitro et in vivo dans divers modèles de cancer . La recherche est en cours pour comprendre l'influence de différents substituants sur l'activité des composés et pour évaluer leur potentiel dans les essais cliniques.
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de 1,2,5-thiadiazole constituent un autre domaine d'intérêt. Ces composés ont été étudiés pour leur efficacité à réduire l'inflammation, qui est une voie commune dans de nombreuses maladies . La recherche vise à développer de nouveaux médicaments anti-inflammatoires pouvant être utilisés pour traiter des affections telles que l'arthrite et autres troubles inflammatoires.
Activité antifongique
En plus de leurs propriétés antibactériennes, les dérivés de 1,2,5-thiadiazole ont également été testés pour leurs activités antifongiques. Ils ont montré des résultats prometteurs contre divers agents pathogènes fongiques, ce qui pourrait conduire au développement de nouveaux médicaments antifongiques .
Régulateurs de croissance des plantes
Certains dérivés de 1,2,5-thiadiazole ont été identifiés comme des régulateurs de croissance des plantes potentiels. Ces composés peuvent influencer la croissance et le développement des plantes, ce qui a des implications pour l'agriculture et l'horticulture .
Intermédiaires pharmaceutiques
Le cycle thiadiazole est un motif structural courant dans de nombreux produits pharmaceutiques. En tant que tel, le 1,2,5-Thiadiazole-3,4-dicarbonitrile peut servir d'intermédiaire dans la synthèse de divers médicaments. Sa réactivité permet la création d'une large gamme de composés pharmaceutiques aux effets thérapeutiques divers .
Mécanisme D'action
Target of Action
1,2,5-Thiadiazole-3,4-dicarbonitrile is a chemical compound that has been extensively researched for its potential applications in various fields
Mode of Action
This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
. This suggests that they may influence photochemical reactions and related biochemical pathways.
Result of Action
, suggesting that they may have effects on light absorption and emission at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent . This suggests that the solvent environment can significantly influence the action, efficacy, and stability of these compounds.
Analyse Biochimique
Biochemical Properties
1,2,5-Thiadiazole-3,4-dicarbonitrile plays a crucial role in various biochemical reactions. It has been synthesized and evaluated for its potential as an antimicrobial agent, showing effectiveness against a range of microbial strains, including bacteria and fungi. The compound interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the disruption of these processes. Additionally, this compound has shown promise as an anticancer agent, interacting with key biomolecules involved in cell proliferation and apoptosis .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways and gene expression . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, in cancer cells, this compound inhibits the activity of enzymes involved in DNA replication and repair, resulting in cell cycle arrest and apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Propriétés
IUPAC Name |
1,2,5-thiadiazole-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N4S/c5-1-3-4(2-6)8-9-7-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOHPKFJGEXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396928 | |
| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23347-22-0 | |
| Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,5-Thiadiazole-3,4-dicarbonitrile so useful in porphyrazine synthesis?
A1: this compound readily undergoes cyclotetramerization reactions with other suitable partners, leading to the formation of porphyrazines [, ]. This compound's structure allows for the creation of both symmetrical porphyrazines (containing only 1,2,5-thiadiazole units) and unsymmetrical ones with various substituents.
Q2: How do the properties of porphyrazines change with the incorporation of 1,2,5-thiadiazole units?
A2: Research indicates that incorporating 1,2,5-thiadiazole units into porphyrazines significantly impacts their electronic properties []. The electron-deficient nature of 1,2,5-thiadiazole influences the overall electron distribution within the macrocycle, impacting properties like UV/Vis absorption and nonlinear optical behavior. This makes these modified porphyrazines potentially useful for applications like optical limiting.
Q3: Can you provide an example of how this compound is used to create unsymmetrical porphyrazines?
A3: One study [] successfully synthesized unsymmetrical porphyrazines by co-cyclizing this compound with 3,6-diamyloxyphthalodinitrile. This reaction, carried out in the presence of magnesium or lithium amylate, yielded a mixture of porphyrazines with varying ratios of 1,2,5-thiadiazole and 1,4-diamyloxybenzene moieties.
Q4: What are the advantages of studying unsymmetrical porphyrazines containing 1,2,5-thiadiazole units?
A4: Unsymmetrical porphyrazines offer a wider range of properties compared to their symmetrical counterparts. By systematically altering the ratio and arrangement of electron-deficient 1,2,5-thiadiazole and electron-donating groups (like 1,4-diamyloxybenzene), researchers can fine-tune the macrocycle's electronic properties for specific applications [].
Q5: Besides porphyrazines, what other compounds can be synthesized using this compound?
A5: this compound reacts with various alkynes in the presence of tetrasulfur tetranitride (S4N4) []. This reaction can produce 1,3,5,2,4-trithiadiazepines and 1,2,5-thiadiazoles, offering routes to diverse heterocyclic structures. For instance, reacting this compound with butynedinitrile yields 1,3,5,2,4-trithiadiazepine-6,7-dicarbonitrile and this compound [].
Q6: How is the structure of these complex macrocycles confirmed?
A6: Techniques like single-crystal X-ray crystallography play a crucial role in elucidating the structures of these complex macrocycles. For instance, researchers have successfully determined the structures of several symmetrical and unsymmetrical porphyrazines, including (S2A2)PzH2 and (A4)PzH2, using this technique [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)











